molecular formula C15H13N3S B5684426 N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine

N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine

Cat. No. B5684426
M. Wt: 267.4 g/mol
InChI Key: NJLCDFYSFSBNCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine, also known as MPTA, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTA belongs to the thiazole class of compounds and has a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in disease progression. N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell proliferation and survival. N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has also been shown to inhibit the NF-kB pathway, which is involved in inflammation and immune response. In addition, N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been shown to modulate the activity of various enzymes and receptors involved in neuronal function and survival.
Biochemical and Physiological Effects
N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been shown to decrease tumor volume and inhibit angiogenesis. In inflammation research, N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been shown to reduce the production of inflammatory cytokines and protect against oxidative stress. In neurodegenerative disorder research, N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been shown to protect against neuronal damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has several advantages for lab experiments, including its unique chemical structure, high potency, and selectivity. However, N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine also has some limitations, such as its low solubility in water and potential toxicity at high doses. These limitations can be overcome by using appropriate solvents and optimizing the dose and treatment regimen.

Future Directions

There are several future directions for research on N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine, including:
1. Optimization of the synthesis method to increase yield and purity
2. Investigation of the mechanism of action of N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine in various diseases
3. Evaluation of the safety and efficacy of N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine in clinical trials
4. Development of N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine derivatives with improved pharmacokinetic properties
5. Investigation of the potential of N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine as a drug combination therapy
Conclusion
In conclusion, N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been studied extensively for its potential in cancer, inflammation, and neurodegenerative disorders. The mechanism of action of N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in disease progression. N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has several advantages for lab experiments, including its unique chemical structure, high potency, and selectivity. There are several future directions for research on N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine, including optimization of the synthesis method, investigation of the mechanism of action, and evaluation of the safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form 4-methyl-1,3-thiazole-2-carboxylic acid hydrazide. The second step involves the reaction of 4-methyl-1,3-thiazole-2-carboxylic acid hydrazide with 3-bromopyridine to form N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine. The synthesis of N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been optimized to increase yield and purity, and the resulting compound has been characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine can reduce the production of inflammatory cytokines and protect against oxidative stress. Neurodegenerative disorder research has shown that N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine can protect against neuronal damage and improve cognitive function.

properties

IUPAC Name

N-(4-methylphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c1-11-4-6-13(7-5-11)17-15-18-14(10-19-15)12-3-2-8-16-9-12/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLCDFYSFSBNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.